4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
CAS No.: 124243-00-1
Cat. No.: VC6038128
Molecular Formula: C25H24O7S2
Molecular Weight: 500.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124243-00-1 |
---|---|
Molecular Formula | C25H24O7S2 |
Molecular Weight | 500.58 |
IUPAC Name | 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |
Standard InChI | InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |
Standard InChI Key | HGOBHXGITKMPPL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid, reflects its three-dimensional structure . Key features include:
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Benzoic acid backbone: Provides a carboxylic acid group (-COOH) for further derivatization, such as esterification or amidation .
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Propanoyl bridge: Connects the aromatic rings while hosting two sulfonate groups.
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Tosyl (p-toluenesulfonyl) groups: Electron-withdrawing sulfonate moieties that act as protecting groups for hydroxyl or amine functionalities during synthetic procedures .
The molecule’s geometry, confirmed by PubChem’s 3D conformer model, reveals a sterically crowded core due to the two bulky tosylmethyl substituents . This steric hindrance influences reactivity, often directing reactions to specific sites.
Spectroscopic and Computational Data
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XLogP3-AA: 3.7, indicating moderate lipophilicity suitable for organic solvent-based reactions .
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Hydrogen bonding: One donor (carboxylic acid) and seven acceptor sites (sulfonyl oxygens, carbonyl groups) .
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Rotatable bonds: Nine, enabling conformational flexibility despite steric constraints .
Synthetic Utility and Reactivity
Role in Multi-Step Synthesis
The compound’s design facilitates its use as a chemoselective protecting group and nucleophilic substitution precursor:
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Tosyl group stability: Resists acidic and basic conditions, allowing orthogonal deprotection strategies .
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Chloride derivative: The acid chloride form (CAS: 124243-01-2) enhances electrophilicity for acylations .
Table 1: Key Functional Groups and Reactivity
Functional Group | Role in Synthesis | Example Reaction |
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Benzoic acid (-COOH) | Carboxylic acid derivatization | Esterification with alcohols |
Tosyl (-SO₂C₆H₄CH₃) | Hydroxyl/amine protection | Sulfonylation of alcohols |
Propanoyl linker | Spatial separation of substituents | Cross-coupling reactions |
Pharmaceutical Applications
The compound’s utility in drug development is evidenced by:
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NSAID precursor: Benzoic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (e.g., aspirin analogs) .
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PEG linker synthesis: AxisPharm’s catalog highlights its use in creating polyethylene glycol (PEG) conjugates for drug delivery .
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 1.9977 | 0.3995 | 0.1998 |
5 | 9.9884 | 1.9977 | 0.9988 |
10 | 19.9768 | 3.9954 | 1.9977 |
Future Directions and Research Gaps
While the compound’s synthetic utility is well-established, unresolved questions include:
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Catalytic applications: Potential as a ligand in asymmetric catalysis remains unexplored.
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Biological activity: No studies examine its direct pharmacological effects, likely due to its role as an intermediate.
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